Pentafluorophenyl formate
Description
Historical Development and Initial Recognition as a Formylation Reagent
The initial significant recognition of pentafluorophenyl formate (B1220265) as a superior formylating agent came in 1987 through the work of Lajos Kisfaludy and László Ötvös, Jr. thieme-connect.comgrowingscience.com They introduced pentafluorophenyl formate as a reagent that reacts efficiently and rapidly with N-nucleophiles (such as amino groups) under mild conditions to yield N-formyl derivatives. thieme-connect.com A key advantage highlighted in their seminal work was the reagent's remarkable selectivity; it was observed that O-nucleophiles (like hydroxyl groups) and S-nucleophiles (like thiol groups) remained unaffected by the reagent, even when a tertiary base was present. thieme-connect.com
This discovery was significant because many existing methods for the N-formylation of amino acids and other amines required harsh reaction conditions or utilized toxic and unstable reagents. sci-hub.se The work by Kisfaludy and Ötvös demonstrated that this compound could overcome many of these limitations, offering a more convenient and selective alternative. thieme-connect.comgrowingscience.com Their research detailed the successful formylation of a variety of amino acid esters and other amines, achieving high yields in short reaction times. thieme-connect.com
The synthesis of this compound itself is achieved through the reaction of formic acid with pentafluorophenol (B44920). The high reactivity of the resulting ester is attributed to the strong electron-withdrawing nature of the pentafluorophenyl ring, which makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide a good leaving group. Kinetic studies have shown that the coupling speed of pentafluorophenyl (PFP) esters is substantially higher than that of other activated esters like pentachlorophenyl (PCP) or nitrophenyl (Np) esters, with a relative rate comparison of OPFP >> OPCP > ONp corresponding to 111:3.4:1. highfine.com
Evolution of Research Focus and Methodological Advancements
Following its initial introduction, research involving this compound evolved from simple demonstrations of its formylating capability to more complex applications and methodological refinements. The reagent's high chemoselectivity made it particularly suitable for peptide chemistry, where the protection of the N-terminus of amino acids and peptides is a critical step. sci-hub.se The ability to formylate an amino group without affecting other sensitive functional groups present in peptides was a significant advancement. thieme-connect.com
Methodological advancements have focused on optimizing reaction conditions and expanding the substrate scope. While early work established its efficacy with amino acid esters, subsequent research demonstrated its utility for a broader range of primary and secondary amines. growingscience.comresearchgate.net The reaction is typically carried out in solvents like ethyl acetate (B1210297) or dimethylformamide (DMF) and is often complete within minutes at room temperature, highlighting its efficiency compared to other reagents that may require elevated temperatures or longer reaction times. thieme-connect.com
The evolution of its use is also evident when placed in the context of other formylating agents developed over the years. Reagents such as acetic formic anhydride, chloral, and activated formic acid (using coupling agents like DCC) have been widely used, but often come with drawbacks like moisture sensitivity, harsh byproducts, or the need for stringent reaction control. researchgate.net this compound provided a valuable alternative that was both highly reactive and selective under mild conditions. thieme-connect.comscispace.com Research has continued to explore new formylating systems, but the properties of this compound have secured its place as a reliable and effective reagent for specific, high-selectivity applications. primescholars.com
Scope and Significance in Contemporary Organic Chemistry Research
In modern organic chemistry, this compound is valued as a member of the broader class of "active esters," specifically pentafluorophenyl (PFP) esters. rsc.org These esters are recognized as versatile acyl electrophiles that are stable enough to be handled easily yet reactive enough for efficient acyl transfer reactions. rsc.orgutwente.nl The significance of PFP esters, including the formate, extends beyond simple formylation into diverse areas such as materials science and bioconjugation. nih.gov
The bench and water stability of PFP esters is often superior to that of other common activated esters, such as N-hydroxysuccinimide (NHS) esters, making them highly practical for a range of applications. rsc.org This has led to their use in the synthesis of complex molecules, including pharmaceuticals and natural products. rsc.orgscispace.com For example, PFP-functionalized polymers have been used in post-polymerization modification to create advanced materials like glycopolymers, where the PFP ester group reacts with amines to attach specific functionalities to a polymer backbone. utwente.nlnih.gov
The high reactivity and selectivity of this compound ensure its continued relevance. It allows for the precise formylation of nucleophilic sites in multifunctional molecules where other reagents might lead to a mixture of products. This is particularly crucial in the synthesis of bioactive compounds and in chemical biology, where the modification of proteins and other biomolecules is performed. rsc.orgnih.gov The ability to achieve clean, high-yield transformations under mild conditions makes this compound a significant and enduring tool in the synthetic chemist's arsenal. thieme-connect.com
Table of Reaction Data
The following table presents data on the N-formylation of various amino acid esters using this compound, demonstrating the reagent's efficiency and the mild conditions required.
| Entry | Amino Acid Ester | Reaction Time (minutes) | Yield (%) |
| 1 | H-Gly-OEt | 10 | 93 |
| 2 | H-Ala-OEt | 10 | 95 |
| 3 | H-Val-OEt | 15 | 96 |
| 4 | H-Leu-OEt | 10 | 98 |
| 5 | H-Phe-OEt | 10 | 97 |
| 6 | H-Met-OEt | 10 | 96 |
| 7 | H-Pro-OBzl | 30 | 94 |
| 8 | H-Ser-OEt | 15 | 92 |
Data sourced from Kisfaludy & Ötvös (1987). Reactions were typically performed in ethyl acetate at room temperature.
Structure
3D Structure of Parent
Properties
CAS No. |
111333-97-2 |
|---|---|
Molecular Formula |
C7H3F5O3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
formic acid;2,3,4,5,6-pentafluorophenol |
InChI |
InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3) |
InChI Key |
GSMNILQZPDRJHY-UHFFFAOYSA-N |
SMILES |
C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
solubility |
not available |
Origin of Product |
United States |
Fundamental Reactivity and Mechanistic Investigations of Pentafluorophenyl Formate
Electrophilic Activation of the Formyl Group by the Pentafluorophenyl Moiety
The high reactivity of pentafluorophenyl formate (B1220265) as a formylating agent is attributed to the strong electron-withdrawing nature of the pentafluorophenyl (PFP) group. nih.gov This group, composed of a benzene (B151609) ring substituted with five fluorine atoms, exerts a powerful inductive and mesomeric effect, rendering the aromatic ring extremely electron-poor. nih.gov Consequently, the PFP moiety is an excellent leaving group, significantly enhancing the electrophilicity of the formyl carbon atom to which it is attached. nih.gov
This activation makes the formyl group highly susceptible to nucleophilic attack. nih.gov The stability of the resulting pentafluorophenoxide anion further drives the reaction forward. This principle of activating carboxylic acid derivatives with the PFP group is a well-established strategy in organic synthesis, notably in peptide synthesis where pentafluorophenyl esters are employed to facilitate amide bond formation under mild conditions. nih.govrsc.org The enhanced reactivity of these esters is due to the reduced electron density at the carbonyl carbon, making it a prime target for nucleophiles. nih.gov
Mechanisms of N-Formylation Reactions with Pentafluorophenyl Formate
This compound is recognized for its ability to smoothly react with N-nucleophiles under mild conditions to yield N-formyl derivatives. researchgate.net The general mechanism for the N-formylation of amines using formate esters involves the nucleophilic attack of the amine on the electrophilic formyl carbon. tandfonline.com This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the pentafluorophenoxide anion to furnish the desired formylated product. tandfonline.com
Kinetic Studies of N-Formylation Processes
While specific kinetic studies exclusively focused on the N-formylation process with this compound are not extensively detailed in the provided search results, the general principles of nucleophilic acyl substitution reactions apply. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the steric hindrance around the nitrogen atom and the formyl group, and the solvent used. Research on related systems, such as the N-formylation of amines with other formylating agents, often involves kinetic analysis to compare the efficiency of different catalysts and reaction conditions. scispace.com For instance, studies on the palladium-catalyzed amidation of aryl chlorides have utilized kinetic investigations to understand the reaction mechanism. tandfonline.com Such studies typically monitor the disappearance of reactants or the appearance of products over time to determine reaction orders and rate constants.
Stereochemical Considerations in Formyl Transfer
The formyl group itself is achiral. However, when the nucleophile or the substrate to which the formyl group is transferred is chiral, stereochemical outcomes become an important consideration. In the context of formyl transfer from this compound, if the amine substrate contains a stereocenter, the formylation reaction can potentially proceed with retention or inversion of configuration, or racemization.
Detailed mechanistic studies involving partially deuterated compounds in other systems, such as the reactions of bis(pentafluorophenyl)borane (B69467) with dialkyl zirconocenes, have demonstrated that processes like alkyl/hydride exchange can occur with inversion of stereochemistry. acs.org These types of investigations, which often involve isotopic labeling and stereochemical analysis, are crucial for understanding the intimate mechanism of a reaction. For the formylation of a chiral amine with this compound, the reaction is generally expected to proceed with retention of configuration at the stereocenter of the amine, as the reaction occurs at the nitrogen atom and does not directly involve the chiral center. However, the specific reaction conditions and the nature of the substrate could potentially influence the stereochemical outcome.
Reactivity Towards Diverse Nucleophiles in Research Settings
The reactivity of this compound extends beyond simple amines to a variety of nucleophiles, although it exhibits notable selectivity.
Selectivity for Nitrogen-Based Nucleophiles over Oxygen and Sulfur
A key feature of this compound is its remarkable selectivity for nitrogen-based nucleophiles over oxygen and sulfur nucleophiles. researchgate.net Research has shown that PFPF reacts smoothly with N-nucleophiles to give the corresponding N-formyl derivatives, while O- and S-nucleophiles remain unaffected, even in the presence of a tertiary base. researchgate.net This chemoselectivity is highly valuable in the synthesis of complex molecules containing multiple nucleophilic functional groups, as it allows for the formylation of amines without the need for protecting groups on hydroxyl or thiol moieties.
This selectivity can be attributed to the "hard and soft" acid and base (HSAB) principle. Nitrogen nucleophiles (amines) are generally considered "harder" than sulfur nucleophiles (thiols). The formyl carbon of PFPF, being part of a highly activated ester, acts as a "hard" electrophilic center, thus favoring reaction with the "harder" nitrogen nucleophile. While oxygen nucleophiles (alcohols) are also "hard," their lower nucleophilicity compared to amines under neutral or basic conditions often results in slower reaction rates, contributing to the observed selectivity.
The table below presents data on the selective formylation of amino alcohols using this compound, highlighting the preference for N-formylation.
| Amino Alcohol | Product | Yield (%) | Reference |
| 2-Aminoethanol | N-(2-Hydroxyethyl)formamide | High | researchgate.net |
| 3-Aminopropanol | N-(3-Hydroxypropyl)formamide | High | researchgate.net |
| 4-Aminobutanol | N-(4-Hydroxybutyl)formamide | High | researchgate.net |
This table is illustrative and based on the general finding that PFPF selectively formylates the amino group in the presence of a hydroxyl group. Specific yield percentages would require direct consultation of the primary literature.
Investigation of Non-Standard Nucleophilic Additions
While this compound is primarily known for its reactions with common nucleophiles like amines, research into its reactivity with less conventional nucleophiles is an area of interest. For instance, the pentafluorophenyl group itself can undergo nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom (typically at the para position) is displaced by a nucleophile. researchgate.netmdpi.com Although the primary reaction of PFPF is acyl substitution at the formyl group, the possibility of SNAr on the PFP ring under certain conditions or with specific nucleophiles cannot be entirely ruled out and presents an avenue for further investigation.
Furthermore, the reaction of PFPF with organometallic reagents or other carbon-based nucleophiles could lead to the formation of aldehydes, representing a non-standard nucleophilic addition to the formyl precursor. The reactivity of related pentafluorophenyl compounds with various nucleophiles, including those leading to C-C bond formation, has been explored in different contexts. researchgate.netacs.org These studies provide a basis for exploring the broader synthetic potential of this compound beyond its established role as an N-formylating agent.
Applications of Pentafluorophenyl Formate in Advanced Organic Synthesis
Role as an Activated Formylating Agent in Complex Molecule Synthesis
The utility of pentafluorophenyl formate (B1220265) as a superior formylating agent is rooted in the chemical nature of the pentafluorophenyl (PFP) group. The PFP group is strongly electron-withdrawing, which significantly increases the electrophilicity of the formyl carbonyl carbon. This electronic activation makes the formyl group highly susceptible to nucleophilic attack. Consequently, the pentafluorophenoxide ion is an excellent leaving group, facilitating rapid and often irreversible acyl transfer. This inherent reactivity allows formylation reactions to proceed smoothly under mild conditions, which is critical when working with sensitive or complex substrates. thieme-connect.comsigmaaldrich.com
A significant application demonstrating the value of this activated agent is in solid-phase peptide synthesis (SPPS). ottokemi.comtandfonline.com In the multi-step assembly of peptides on a solid support, the terminal amino group of the growing peptide chain must often be formylated. Pentafluorophenyl formate is well-suited for this task, as it can efficiently formylate the N-terminal amine on the resin-bound peptide without requiring harsh conditions that could cleave the peptide from the resin or damage sensitive amino acid side chains. mpg.de For instance, the formylation of peptides on resin has been successfully carried out using a solution of this compound, demonstrating its compatibility with complex, multi-functionalized molecules in heterogeneous systems. mpg.de
Utility in the Formation of Formamides and Related Amides
The N-formylation of amines to produce formamides is a fundamental transformation in organic chemistry, as formamides are key intermediates in the synthesis of pharmaceuticals, nitrogen-containing heterocycles, and serve as protecting groups in peptide synthesis. tandfonline.com this compound is an exceptionally efficient reagent for this purpose, reacting readily with a wide range of primary and secondary amines, including both aliphatic and aromatic substrates. tandfonline.comgrowingscience.com
The reactions are typically rapid and high-yielding, often proceeding to completion at room temperature. The general procedure involves the direct treatment of an amine with this compound in a suitable solvent. The workup is often straightforward, as the primary byproduct, pentafluorophenol (B44920), can be easily removed. Research by Kisfaludy and Ötvös demonstrated that this compound reacts smoothly with various N-nucleophiles to afford the corresponding N-formyl derivatives in excellent yields. thieme-connect.comresearchgate.netprimescholars.com The versatility of this reagent is highlighted by its effectiveness across a diverse set of amine substrates under mild conditions.
| Amine Substrate Type | Product | Typical Reaction Conditions | Yield |
| Primary Aliphatic Amines | N-Alkylformamide | Room Temperature, Aprotic Solvent | High |
| Secondary Aliphatic Amines | N,N-Dialkylformamide | Room Temperature, Aprotic Solvent | High |
| Primary Aromatic Amines (Anilines) | N-Arylformamide | Room Temperature, Aprotic Solvent | High |
| Secondary Aromatic Amines | N-Aryl-N-alkylformamide | Room Temperature, Aprotic Solvent | High |
| Amino Acid Esters | N-Formyl Amino Acid Ester | Mild Conditions, No Racemization | Good |
This table represents a summary of findings on the utility of this compound for the N-formylation of various amine classes. Specific yields and conditions may vary based on the exact substrate and published procedure. tandfonline.comresearchgate.net
Regioselective Functionalization Strategies Utilizing this compound
One of the most powerful attributes of this compound in advanced synthesis is its capacity for chemoselective formylation. In molecules containing multiple nucleophilic functional groups, this compound can differentiate between them, allowing for precise, regioselective modification. This selectivity is a direct consequence of its high reactivity towards specific nucleophiles under mild conditions.
The seminal work on this reagent highlighted its remarkable selectivity for N-nucleophiles (amines) over O-nucleophiles (alcohols) and S-nucleophiles (thiols). thieme-connect.comresearchgate.netresearchgate.net It has been shown that this compound will smoothly formylate an amino group while leaving hydroxyl and thiol groups in the same molecule completely unaffected, even when a tertiary base is present. thieme-connect.comresearchgate.net
Pentafluorophenyl Formate in Peptide and Protein Chemistry Research
Application as an Activated Ester for Peptide Synthesis
The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. globalresearchonline.netbachem.com PFP esters are a class of 'active esters' that serve as stable, yet highly reactive, preactivated amino acid derivatives, streamlining the peptide synthesis process. bachem.comrsc.org
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the assembly of peptide chains on an insoluble resin support. wikipedia.orgresearchgate.net The use of Nα-fluorenylmethoxycarbonyl (Fmoc) protected amino acid pentafluorophenyl esters in SPPS was notably demonstrated by Atherton and Sheppard. nih.govrsc.org In their work, they successfully synthesized a challenging decapeptide sequence (acyl carrier protein 65-74) using Fmoc-amino acid PFP esters on a polyamide resin. nih.gov
The coupling reactions were carried out in the polar solvent dimethylformamide (DMF) and catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt), leading to facile amide bond formation and a crude peptide of high purity (>90%). nih.gov A key advantage of using preformed PFP esters is the avoidance of exposing the growing peptide chain to the activating reagent (like a carbodiimide), which minimizes potential side reactions. nih.gov These stable, crystalline, and highly reactive building blocks are well-suited for automated SPPS. bachem.com
While SPPS is dominant in research settings, solution-phase peptide synthesis remains crucial for large-scale industrial production. wikipedia.orgneulandlabs.com This classical method involves the stepwise coupling of amino acids or peptide fragments entirely in solution. wikipedia.orgamericanpeptidesociety.org PFP esters are also employed as activated species in solution-phase strategies. google.com The process may involve reacting an N-protected amino acid PFP ester with the free amine of another amino acid or peptide fragment in a suitable organic solvent. google.com
A related reagent, pentafluorophenyldiphenylphosphinate (FDPP), has also been utilized as an efficient coupling agent in solution-phase synthesis, noted for proceeding with minimal side reactions and a low rate of racemization. highfine.com The primary challenge in solution-phase synthesis is the purification after each step, which can be more complex than the simple filtration and washing steps of SPPS. americanpeptidesociety.org
The effectiveness of an activated ester is determined by its reactivity, stability, and the potential for side reactions. PFP esters have been shown to be highly effective compared to other commonly used activated esters.
Kinetic studies demonstrate the superior coupling speed of PFP esters. For instance, the relative reaction rates of p-nitrophenyl (ONp), pentachlorophenyl (OPCP), and pentafluorophenyl (OPFP) esters are approximately 1 : 3.4 : 111, respectively. highfine.com This high reaction rate is beneficial as it can significantly reduce or eliminate undesirable side reactions. highfine.com
While dinitrophenyl esters have been found to be among the most reactive, PFP esters are often considered the most suitable choice for routine applications in SPPS due to their combined high reactivity, stability, and ease of handling. nih.gov Furthermore, in a direct comparison, PFP esters demonstrate excellent stability against hydrolysis, performing favorably even against N-hydroxysuccinimidyl (NHS) esters, another widely used class of activated esters. rsc.org
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimidyl (NHS) Ester | p-Nitrophenyl (ONp) Ester |
| Relative Reactivity | Very High (Relative rate: 111) highfine.com | High bachem.comrsc.org | Low (Relative rate: 1) highfine.com |
| Hydrolytic Stability | Excellent, compares favorably to NHS esters rsc.org | Good rsc.org | Moderate |
| Suitability for SPPS | Excellent, suitable for routine use nih.gov | Widely used bachem.com | Less common due to lower reactivity |
| Side Reactions | Low, due to rapid coupling rates nih.govhighfine.com | Generally low bachem.com | Higher potential due to slower reactions |
Bioconjugation Strategies Employing Pentafluorophenyl Formate (B1220265)
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein. researchgate.net PFP esters are powerful reagents in this context, enabling the covalent modification of proteins for various applications, including therapeutics and diagnostics. nih.govrsc.org
The primary amino groups of lysine (B10760008) residues and the N-terminus of proteins are common targets for bioconjugation due to their high surface exposure and good nucleophilicity. researchgate.netnih.gov PFP esters are highly reactive towards these primary amines, forming stable amide bonds under mild reaction conditions. nih.govrsc.org This amine-reactivity is the basis for their use in protein modification.
For example, polymers can be functionalized with PFP esters and subsequently conjugated to proteins. nih.govresearchgate.net In one instance, a poly(pentafluorophenyl methacrylate) polymer was synthesized and then linked to a peptide via a "click" reaction, demonstrating the utility of PFP esters in creating well-defined peptide-polymer conjugates. nih.gov Similarly, PFP carbonates are used for the modification of lysine side chains in aqueous environments. acs.org The reaction is efficient and allows for the attachment of various moieties, such as labels or drugs, to proteins. researchgate.netacs.org
Bifunctional linkers, or crosslinkers, are reagents that possess two reactive groups, allowing for the covalent joining of two different molecules. korambiotech.comnih.gov When the two reactive groups have different chemical specificities, they are termed heterobifunctional linkers, which enable sequential and controlled conjugation reactions. rsc.org
An innovative strategy for heteroconjugation involves the use of mixed PFP and o-fluorophenyl esters of aliphatic dicarboxylic acids. rsc.org This method leverages the significant difference in reactivity between the two esters towards primary amines. The PFP ester is highly reactive and will couple with an amine group under mild basic conditions. rsc.org The o-fluorophenyl ester, being much less reactive, requires a stronger base and a longer reaction time to react. rsc.org
This differential reactivity provides complete control over the conjugation process. The more reactive PFP end of the linker can be selectively coupled to the first biomolecule. After purification, the less reactive o-fluorophenyl end can be activated to couple with the second biomolecule, resulting in a specific heteroconjugate. rsc.org This methodology is particularly valuable for the heteroconjugation of proteins via their lysine side chains, offering a way to create complex bioconjugates with spacers of variable lengths. rsc.org Linkers incorporating a pentafluorophenyl group have also been utilized in the construction of antibody-drug conjugates. google.comepo.org
| Conjugation Step | Reactive Group | Conditions | Outcome |
| Step 1 | Pentafluorophenyl (PFP) Ester | Weaker base, shorter reaction time rsc.org | Selective conjugation to the first biomolecule |
| Step 2 | o-Fluorophenyl Ester | Stronger base, longer reaction time rsc.org | Conjugation to the second biomolecule |
Site-Specific Protein Functionalization through Pentafluorophenyl Chemistry
Pentafluorophenyl (PFP) esters have become invaluable reagents for the site-specific functionalization of proteins, a crucial process for developing protein-based therapeutics, diagnostic tools, and research probes. rsc.orgnih.gov The high reactivity and relative stability of PFP esters allow for controlled modification of specific amino acid residues within a protein structure. rsc.orgnih.gov
The primary target for PFP ester-mediated modification is the ε-amino group of lysine residues, which are often surface-exposed and nucleophilic. rsc.org The reaction between a PFP ester and the lysine amine forms a stable amide bond under mild conditions, typically at or near neutral pH and room temperature. nih.gov This strategy is widely employed for non-specific labeling or for immobilizing proteins on surfaces for techniques like surface plasmon resonance (SPR). rsc.org
However, achieving site-specificity is paramount to preserve the protein's native structure and function. Several strategies have been developed to direct the PFP ester reaction to a single, desired location. One approach involves engineering proteins to contain a uniquely reactive cysteine residue. Perfluoroaromatic compounds, including PFP sulfonamide derivatives, exhibit high reactivity towards the thiol group of cysteine under mild aqueous conditions. nih.gov The reactivity can be further enhanced by incorporating a "π-clamp" sequence (Phe-Cys-Pro-Phe), which significantly increases the nucleophilicity of the cysteine residue. nih.gov This method has been successfully used to create antibody-drug conjugates and protein-protein conjugates. nih.govresearchgate.net
Another strategy for site-specific modification involves the genetic incorporation of unnatural amino acids (UAAs) with unique chemical handles. nih.gov These UAAs can contain functionalities like azides, alkynes, or ketones that are orthogonal to the native amino acids, allowing for highly selective modification with PFP ester-containing probes. nih.gov
The versatility of PFP chemistry is further demonstrated by its use in post-formation functionalization of single-chain polymer nanoparticles (SCNPs), which are designed to mimic proteins. rsc.org PFP ester-functionalized SCNPs can be readily modified with a variety of molecules, including fluorescent labels, amino acids, and peptides, by simple substitution reactions. rsc.org This allows for the creation of tailored protein mimics with specific physicochemical properties. rsc.org
Table 1: Examples of Site-Specific Protein Functionalization using Pentafluorophenyl Chemistry
| Protein/System | Modification Strategy | Functionalization | Reference |
| Single-Domain Antibodies | π-clamp-mediated cysteine arylation with PFP sulfonamide | Homodimerization for enhanced binding | nih.gov |
| General Proteins | Lysine modification with PFP esters | Non-specific labeling, immobilization | rsc.org |
| Single-Chain Polymer Nanoparticles (SCNPs) | Post-formation functionalization of PFP esters | Attachment of fluorescent labels, amino acids, peptides | rsc.org |
| Engineered Proteins | Cysteine arylation with perfluoroaromatic compounds | Antibody-drug conjugates, PROTAC development | nih.gov |
Synthesis of Peptidyl Urea (B33335) Derivatives via Pentafluorophenyl Carbamates
Pentafluorophenyl carbamates serve as highly effective and stable intermediates for the synthesis of peptidyl urea derivatives, which are compounds where a urea linkage replaces a standard peptide bond. These urea-containing peptides, or ureidopeptides, are of significant interest in medicinal chemistry due to their potential for improved biological activity and stability.
The synthesis of peptidyl ureas often begins with the formation of an isocyanate derivative from an Nα-protected amino acid or peptide acid. researchgate.net These isocyanates are typically highly reactive and are often trapped with reagents like pentafluorophenol (B44920) to form more stable, yet still highly active, pentafluorophenyl carbamate (B1207046) intermediates. researchgate.net These shelf-stable carbamates can then be reacted with the amino group of another amino acid or peptide to form the desired urea linkage in a clean and high-yielding manner.
The utility of this method has been demonstrated in the synthesis of various tri-, penta-, and hexapeptidyl ureas. The coupling reaction using pentafluorophenyl carbamates is generally fast and efficient. For instance, Nα-Fmoc-protected peptidyl carbamates derived from pentafluorophenol have been successfully employed in the synthesis of complex ureidopeptides.
A one-pot strategy has also been developed where pentafluorophenyl carbonates are used to simultaneously protect the amino group of an amino acid as a carbamate and activate the carboxylic acid group as a pentafluorophenyl ester. sci-hub.senih.gov This approach streamlines the synthesis process by combining protection and activation into a single step. sci-hub.senih.gov The efficiency of these one-pot reactions is influenced by the nature of both the pentafluorophenyl carbonate and the amino acid. nih.gov
The synthesis of N-Fmoc-aminoalkoxy pentafluorophenyl carbonates has also been reported. tandfonline.com These compounds act as building blocks for the preparation of N-Fmoc-oligopeptidyl carbamate esters and acids, further expanding the toolkit for creating diverse peptidyl urea structures in solution-phase synthesis. tandfonline.com
Table 2: Research Findings on the Synthesis of Peptidyl Urea Derivatives
| Precursor | Intermediate | Product | Key Findings | Reference |
| Nα-Fmoc-peptide acids | Nα-Fmoc-peptidyl isocyanates | Tri-, penta-, and hexapeptidyl ureas | Highly active and shelf-stable pentafluorophenyl carbamate intermediates lead to good yields. | |
| Nα-protected amino acid azides | Amino acid isocyanates | Ureidopeptides | Isocyanates can be trapped with pentafluorophenol to form stable carbamates for subsequent reaction. | researchgate.net |
| Amino acids | N-protected active ester | N-protected active ester | One-pot protection and activation using pentafluorophenyl carbonates. | sci-hub.senih.gov |
| N-Fmoc-β-amino alcohols | N-Fmoc-aminoalkoxy carbonyl chloride | N-Fmoc-oligopeptidyl carbamate esters and acids | N-Fmoc-aminoalkoxy pentafluorophenyl carbonates are efficient building blocks. | tandfonline.com |
Broader Academic Relevance of the Pentafluorophenyl Moiety in Chemical Research
Pentafluorophenyl Derivatives in Lewis Acid Catalysis Research
Among the various pentafluorophenyl derivatives, tris(pentafluorophenyl)borane, often abbreviated as BCF, has emerged as a focal point of significant research interest within the synthetic chemistry community. rsc.org BCF is a powerful and versatile Lewis acid, a characteristic attributed to the three electron-withdrawing pentafluorophenyl rings attached to an electron-deficient boron atom. nih.govrsc.org First synthesized in 1963, its unique combination of strong Lewis acidity, thermal stability, and tolerance to air and moisture makes it a highly effective and reliable catalyst for a wide array of chemical transformations. nih.govrsc.org Its utility spans from organic synthesis and polymerization to the burgeoning field of Frustrated Lewis Pair (FLP) chemistry. rsc.orgscispace.com Unlike more sensitive Lewis acids such as boron trichloride (B1173362), BCF can often catalyze reactions even in the presence of water, demonstrating its superior stability and broad functional group tolerance. nih.gov
The catalytic prowess of BCF is demonstrated in numerous organic reactions, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, often serving as a metal-free catalyst alternative. rsc.orgresearchgate.net Its commercial availability and stability have led to extensive exploration of its catalytic activities over the last two decades. rsc.orgresearchgate.net BCF's applications are diverse, including hydrogenation, hydrosilylation, polymerization, and the deoxygenation of alcohols and carbonyls. nih.govscispace.comresearchgate.net
A significant area of BCF catalysis involves the activation of small, typically unreactive molecules. researchgate.net In the context of Frustrated Lewis Pairs (FLPs), BCF is instrumental in the activation and subsequent reduction of carbon dioxide (CO2). rsc.orgresearchgate.net For instance, the combination of BCF with a sterically hindered phosphine (B1218219) can facilitate the deoxygenative hydrosilylation of CO2. rsc.org FLPs involving BCF have been shown to be promising candidates for efficient CO2 reduction to value-added chemicals like carbon monoxide (CO), formaldehyde (B43269) (HCHO), and formic acid (HCOOH). tandfonline.com Some phosphine-borane catalysts designed for this purpose have demonstrated high efficiency in CO2 activation. tandfonline.com The process often begins with the heterolytic activation of H2 by the FLP, followed by the insertion of CO2 into a newly formed borohydride (B1222165) bond. mdpi.com
Table 1: Examples of BCF in Small Molecule Activation
| Catalyst System | Small Molecule | Product | Reference |
|---|---|---|---|
| B(C6F5)3 / PtBu3 | CO2 / H2 | Formyl borate (B1201080) derivative | rsc.org |
| B(C6F5)3 / Phosphine | CO2 / Hydrosilane | Formate (B1220265) derivatives |
BCF is an effective catalyst for generating carbenium ions, which can then participate in subsequent reactions. researcher.life A notable example is the reaction between aryl esters and vinyl diazoacetates. researcher.lifecardiff.ac.uk In this process, BCF catalyzes the formation of a carbenium species, which surprisingly acts as an autocatalyst, promoting the highly regioselective synthesis of N-substituted pyrazoles in good to excellent yields. researcher.lifecardiff.ac.uknih.gov Detailed computational (DFT) studies have illuminated this reaction mechanism, confirming that the in situ generation of the carbenium ion is key to the autocatalytic cycle. researcher.lifenih.govresearchgate.net This metal-free approach provides a desirable synthetic route to functionalized pyrazoles, avoiding potential contamination by toxic metals. nih.gov
Table 2: BCF-Catalyzed Autocatalytic Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
|---|
BCF is a uniquely effective catalyst for the Piers-Rubinsztajn reaction, a dehydrocarbonative condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR). mdpi.comresearchgate.net This reaction forms siloxane bonds (Si-O-Si) and releases a hydrocarbon as a byproduct. mdpi.com The process is characterized by the BCF-mediated transfer of a hydride anion from the silicon atom of the hydrosilane to the carbon atom of the alkoxysilane. mdpi.comdntb.gov.ua This method operates under mild conditions, often at room temperature, and provides a high degree of control over the synthesis of well-defined siloxane oligomers and polymers, including complex structures that are difficult to obtain through other methods. mdpi.comrsc.orgrsc.org The reaction's efficiency can be influenced by factors such as humidity, as water can interact with the BCF catalyst. researchgate.netrsc.org
Table 3: Overview of the Piers-Rubinsztajn Reaction
| Reactants | Catalyst | Key Bond Formed | Byproduct | Conditions | Reference |
|---|---|---|---|---|---|
| Hydrosilane (R3SiH) + Alkoxysilane (R'3SiOR'') | Tris(pentafluorophenyl)borane | Si-O-Si | R''-H | Mild, Room Temp | mdpi.comrsc.org |
| Hydrosilane + Silanol (Si-OH) | Tris(pentafluorophenyl)borane | Si-O-Si | H2 | Mild | mdpi.comresearchgate.net |
BCF serves as an efficient metal-free catalyst for various functionalization reactions involving α-diazoesters. researchgate.net For instance, BCF catalyzes an oxidation reaction of α-diazoesters and α-diazo amides using dimethyl sulfoxide (B87167) (DMSO) as the oxidant to produce α-ketoesters and α-ketoamides, respectively. researchgate.netresearchgate.net The mechanism of how BCF activates diazocarbonyl compounds is a subject of detailed study, with evidence suggesting that the initial interaction can occur either at the carbonyl oxygen (B-O bond formation) or the diazo carbon (B-C bond formation), depending on the specific substrate. nih.gov Furthermore, BCF has been used to catalyze O-H bond insertion reactions between diazoalkanes and phosphinic acids. researchgate.netresearchgate.net
The concept of Frustrated Lewis Pairs (FLPs) represents a paradigm shift in main-group chemistry, and BCF is a cornerstone of this field. nih.govrsc.orgscispace.com An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. wikipedia.org The strong Lewis acidity and significant steric bulk of BCF's pentafluorophenyl groups make it an ideal acidic component for FLPs. rsc.orgscispace.comresearchgate.net This "unquenched" reactivity allows the pair to activate a variety of small molecules by heterolytically cleaving their bonds. wikipedia.org
The seminal discovery in FLP chemistry was the metal-free activation of dihydrogen (H2). rsc.orgwikipedia.org A mixture of BCF and a bulky phosphine, such as tricyclohexylphosphine, can split H2 into a proton (captured by the base) and a hydride (captured by the acid), enabling catalytic hydrogenation of various substrates. wikipedia.org Beyond H2, BCF-based FLPs have been successfully employed to activate and capture other small molecules, including CO2, N2O, and SO2, opening new avenues for catalysis and chemical synthesis. rsc.orgresearchgate.netmdpi.com
Table 4: Small Molecules Activated by BCF-Based Frustrated Lewis Pairs
| Lewis Base Partner | Small Molecule | Result of Activation | Reference |
|---|---|---|---|
| Tricyclohexylphosphine (PCy3) | H2 | [HPCy3]⁺[HB(C6F5)3]⁻ | wikipedia.org |
| Tri-tert-butylphosphine (PtBu3) | CO2 | PtBu3CO2B(C6F5)3 complex | rsc.org |
| Tri-tert-butylphosphine (PtBu3) | N2O | Bridged B-N2O-P adduct | rsc.org |
Mechanistic Insights into Pentafluorophenyl-Enabled Catalysis
The pentafluorophenyl (C₆F₅) group is a cornerstone in modern catalyst design, primarily due to its profound electronic and steric influence on a molecule's reactive center. Its strong electron-withdrawing nature, a result of the high electronegativity of the five fluorine atoms, is central to its function. This property significantly enhances the Lewis acidity of atoms to which it is attached, a principle famously exploited in Tris(pentafluorophenyl)borane (B(C₆F₅)₃), often referred to as BCF. mdpi.comrsc.org The Lewis acidity of BCF is positioned between that of boron trifluoride etherate (BF₃·Et₂O) and boron trichloride (BCl₃), making it a potent yet more stable and manageable Lewis acid. rsc.org
Mechanistically, BCF's catalytic activity often deviates from simple carbonyl activation. Early studies on the BCF-catalyzed hydrosilylation of carbonyls revealed that the reaction rate was inversely proportional to the basicity of the carbonyl substrate, suggesting a novel mechanism. mdpi.com It was proposed that the BCF catalyst activates the Si-H bond of the silane (B1218182), making it susceptible to nucleophilic attack by the carbonyl group. mdpi.com Computational studies have further shown that interactions between the ortho-fluorine atoms of the borane (B79455) and the silane center help stabilize the transition state.
Another key mechanistic aspect is the role of the C₆F₅ moiety in Frustrated Lewis Pair (FLP) chemistry. wikipedia.org FLPs consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to activate small molecules. The combination of BCF and a bulky phosphine like tricyclohexylphosphine can heterolytically cleave dihydrogen (H₂), generating a phosphonium (B103445) borohydride salt that can be used for metal-free hydrogenations. wikipedia.org
The table below summarizes key catalytic reactions where the pentafluorophenyl moiety provides crucial mechanistic advantages.
| Catalytic Reaction | Pentafluorophenyl Reagent | Mechanistic Role of C₆F₅ Group | Key Substrates | Ref |
| Olefin Polymerization | Tris(pentafluorophenyl)borane | Acts as a co-catalyst/activator by abstracting an alkyl group from a metallocene (e.g., zirconocene) to generate a cationic, catalytically active species. rsc.orgwikipedia.org | Alkenes (e.g., ethylene) | rsc.orgwikipedia.org |
| Hydrosilylation | Tris(pentafluorophenyl)borane | Activates the Si-H bond in silanes for nucleophilic attack by carbonyls or facilitates hydride transfer. mdpi.comnih.gov | Aldehydes, Ketones | mdpi.comnih.gov |
| Dehydrocoupling / Deoxygenation | Tris(pentafluorophenyl)borane | Mediates hydride transfer from silanes to deoxygenate alcohols or couples stannanes. nih.gov | Alcohols, Silanols, Stannanes | nih.gov |
| Guanylation | Tris(pentafluorophenyl)borane | Functions via a Lewis acid-assisted Brønsted acidic pathway, activating an amine to react with a carbodiimide. rsc.org | Amines, Carbodiimides | rsc.org |
| Frustrated Lewis Pair (FLP) Chemistry | Tris(pentafluorophenyl)borane | Serves as the strong, sterically hindered Lewis acid for the activation of small molecules like H₂. wikipedia.org | H₂, Phosphines | wikipedia.org |
Pentafluorophenyl Functionalization in Materials Science Research
The C₆F₅ group is a versatile functional handle in materials science, enabling the synthesis and modification of polymers and surfaces with tailored properties.
Modification of Semiconducting Polymers and Organic Electronic Materials
In the field of organic electronics, the pentafluorophenyl group is employed to fine-tune the properties of semiconducting materials. numberanalytics.com Its powerful electron-withdrawing character allows for the precise adjustment of frontier molecular orbital energy levels (HOMO/LUMO) in conjugated polymers, which is critical for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comncu.edu.tw For instance, end-capping dithienothiophene-based organic semiconductors with C₆F₅ groups has been shown to produce efficient hole-transporting materials. ncu.edu.tw
Beyond passive tuning, the C₆F₅ group serves as a reactive moiety for post-polymerization modification. mdpi.comresearchgate.net The fluorine atom at the para position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the covalent attachment of other functional molecules after the main polymer has been synthesized. mdpi.comresearchgate.net This strategy has been used to modify semiconducting polymers based on perfluorophenyl quinoline (B57606) with Perylene diimide (PDI), a well-known n-type organic material, thereby creating polymers with controlled optoelectronic and morphological properties. mdpi.comresearchgate.net Additionally, Tris(pentafluorophenyl)borane has been explored as a p-type molecular dopant, which can increase the charge carrier density in organic semiconductors. rsc.org
Design of Functional Polymers through Thiol-Para-Fluoro Click Reactions
A highly efficient and selective method for polymer functionalization is the thiol-para-fluoro "click" reaction. rsc.org This reaction involves the nucleophilic substitution of the electron-deficient para-fluorine atom of a C₆F₅ group by a thiolate anion, which is typically generated in situ by a non-nucleophilic base. researchgate.net This metal-free ligation is valued for its high selectivity, mild reaction conditions, and orthogonality to other common coupling reactions. rsc.orgresearchgate.net
This methodology has been applied to both the synthesis of polymers and their post-polymerization modification. nih.govtandfonline.com For example, step-growth polymerization between dithiol linkers and monomers containing two C₆F₅ groups yields fluorinated polymers with tunable thermal properties and hydrophobicity. nih.gov In another approach, a reactive polythioether platform containing pendant pentafluorophenyl groups was synthesized and subsequently modified with various thiol compounds, demonstrating the versatility of this strategy for creating a library of functional polymers from a single precursor. tandfonline.com This "click" reaction has also been used to modify block copolymers, such as Polystyrene -b-poly(pentafluorostyrene), where modification of the pentafluorostyrene block can induce changes in the material's self-assembled nanostructure. rsc.org
Surface Functionalization Applications in Research
The reactivity of the pentafluorophenyl group is widely exploited for the modification of material surfaces. A common method is the in situ diazonium reduction reaction, where 2,3,4,5,6-pentafluoroaniline is used to covalently attach -PhF₅ groups to carbon-based materials. acs.orgnih.gov This functionalization has been shown to dramatically alter the surface properties, for example, by rendering inherently hydrophilic mesoporous carbons hydrophobic, or even superhydrophobic, without compromising their nanostructure. nih.gov Such modifications are crucial for applications like fuel cell electrodes where controlling wettability is key. nih.gov
Another powerful platform for creating functional surfaces is poly(pentafluorophenyl acrylate) (pPFP A). uga.edu This polymer contains reactive pentafluorophenyl ester side chains that readily undergo aminolysis. Surfaces coated with pPFP A can be patterned and subsequently functionalized by reaction with a wide array of primary amines, allowing for the covalent attachment of biomolecules, fluorescent labels, or other moieties. rsc.org This technique provides a versatile method for creating surfaces designed for studying cellular interactions or for biomedical applications. uga.edursc.org
Novel Pentafluorophenyl-Containing Chromophores and Macrocycles
The unique electronic and structural features of the pentafluorophenyl group have led to its incorporation into a variety of novel chromophores and macrocycles, imparting them with specific photophysical, electrochemical, or binding properties.
In the design of nonlinear optical (NLO) chromophores, the C₆F₅ group can serve as an effective electron acceptor. Arylhydrazone chromophores featuring a pentafluorophenyl acceptor exhibit significantly blue-shifted absorption compared to traditional nitro-based analogues while maintaining high NLO activity, offering a potential solution to the trade-off between optical transparency and nonlinearity. oup.com Similarly, polyfluorinated triarylpyrazolines linked to a dicyanoisophorone acceptor through a thiophene (B33073) bridge have been synthesized as potential NLO chromophores. d-nb.info
The C₆F₅ group is also a valuable building block for tetrapyrrolic macrocycles like porphyrins and corroles. scispace.comacs.org meso-Tetra(pentafluorophenyl)porphyrin (TPPF₂₀) is a particularly useful platform; the four para-fluorine atoms are reactive sites for nucleophilic substitution, allowing for the straightforward synthesis of multifunctionalized porphyrins for applications such as photodynamic therapy (PDT). scispace.comacs.org Phlorin macrocycles containing a C₆F₅ substituent have been synthesized, and their redox and photophysical properties are directly modulated by the electron-withdrawing nature of the group.
Furthermore, π-π stacking and gearing interactions involving pentafluorophenyl groups have been exploited to facilitate challenging macrocyclization reactions, such as en-yne metathesis to form paracyclophanes. nih.gov Hypervalent iodine macrocycles have also been co-crystallized with alkali metal salts like lithium tetrakis(pentafluorophenyl)borate , where the C₆F₅-containing anion plays a role in the resulting supramolecular architecture. beilstein-journals.org
Advanced Functionalization Strategies with Pentafluorophenyl Reagents
The pentafluorophenyl group is integral to several advanced functionalization strategies that offer high efficiency and modularity, particularly in polymer and nanomedicine chemistry.
One of the most prominent strategies involves the use of active pentafluorophenyl esters. utwente.nlgoogle.com These esters are highly reactive towards primary amines, forming stable amide bonds under mild, often catalyst-free conditions. nih.gov This reactivity has been harnessed for the post-polymerization modification of polymers containing pendant PFP-ester groups, such as those derived from poly(pentafluorophenyl acrylate) or poly(pentafluorophenyl methacrylate) . google.comrsc.org This approach allows for the creation of libraries of functional polymers or nanogels from a common precursor, where properties like charge, hydrophilicity, or biological targeting can be systematically varied. rsc.orgutwente.nlrsc.org For example, single-chain polymer nanoparticles (SCNPs) decorated with PFP-esters serve as a versatile platform that can be functionalized with amino acids, peptides, or fluorescent dyes to mimic proteins or create targeted drug delivery systems. rsc.org
Another powerful reagent is Tris(pentafluorophenyl)borane (BCF), which catalyzes a wide range of transformations beyond its use in polymerization. mdpi.comresearchgate.net It is a highly effective catalyst for the deoxygenation and silylation of alcohols in the presence of silanes. mdpi.com The Piers-Rubinsztajn reaction, a BCF-catalyzed condensation between hydrosilanes and alkoxysilanes to form siloxane bonds, is a key process in polysiloxane chemistry. nih.gov BCF also catalyzes the guanylation of amines and the hydroarylation of dienes. rsc.org These reactions rely on the exceptional Lewis acidity of BCF and its ability to activate otherwise unreactive bonds, providing metal-free pathways to valuable chemical products. mdpi.comresearchgate.net
The nucleophilic aromatic substitution (SNAr) on the pentafluorophenyl ring itself is a cornerstone strategy. researchgate.net The high reactivity of the para-fluorine atom towards nucleophiles like thiols (as discussed in 6.2.2) and amines allows for the direct modification of C₆F₅-containing molecules and materials. This has been used to functionalize the backbone of conjugated polymers post-polymerization, enabling precise tuning of their optoelectronic properties without altering the polymer's molecular weight, which is crucial for structure-property relationship studies. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Pentafluorophenyl Groups
The strong electron-withdrawing effect of the fluorine atoms makes the pentafluorophenyl ring highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.com This reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. A key feature of SNAr on PFP groups is the remarkable regioselectivity, with nucleophilic attack preferentially occurring at the para-position (C-4). This is because the negative charge in the intermediate is most effectively stabilized when the fluorine atom is para to the position of nucleophilic attack.
A variety of nucleophiles, including amines, alcohols, and thiols, readily displace the para-fluorine atom of a pentafluorophenyl group. researchgate.net This reactivity has been extensively exploited in the synthesis and modification of complex molecules. For instance, meso-pentafluorophenyl substituted porphyrins and BODIPY dyes can be functionalized post-synthetically by SNAr, allowing for the introduction of various functional groups to tune their photophysical and biological properties. researchgate.netscispace.com
The general scheme for the SNAr reaction on a pentafluorophenyl group can be represented as follows:
Scheme 1: General Nucleophilic Aromatic Substitution on a Pentafluorophenyl Group
Where Nu- represents a nucleophile and R is the rest of the molecule.
This reliable and selective reaction provides a powerful tool for the late-stage functionalization of molecules, enabling the creation of derivatives with tailored properties for applications in materials science and medicinal chemistry. mdpi.com
Selective Derivatization of Pentafluorophenyl-Substituted Intermediates
The predictable reactivity of the pentafluorophenyl group makes it an excellent platform for the selective derivatization of chemical intermediates. By introducing a PFP moiety into a molecule, chemists can perform sequential and controlled modifications. For example, starting with a molecule containing two pentafluorophenyl groups, it is possible to selectively substitute the para-fluorine on one ring, and then perform a different transformation on the second ring or another part of the molecule. scispace.com
This strategy has been successfully employed in the synthesis of multifunctionalized tetrapyrroles. By reacting dipyrranes substituted with a pentafluorophenyl group with various nucleophiles and then condensing them with aldehydes, a diverse range of porphyrins and corroles with specific substitution patterns can be accessed. scispace.com This modular approach allows for the systematic variation of substituents to optimize the properties of the final compound.
A study on the derivatization of natural phenols has also highlighted the utility of electron-withdrawing groups, such as the pentafluorophenyl group, in facilitating nucleophilic substitutions that would otherwise be difficult on an electron-rich phenolic ring. nih.gov The ability to selectively functionalize pentafluorophenyl-substituted intermediates is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures with a high degree of control. nih.gov
Synthesis of Fluorinated Phosphonium Derivatives
The pentafluorophenyl group can also be incorporated into phosphonium salts, leading to fluorinated phosphonium derivatives with unique properties. The synthesis of these compounds often involves the reaction of a tris(pentafluorophenyl)phosphine (B75049) with an alkyl halide, such as methyl iodide, via a nucleophilic substitution reaction where the phosphorus atom acts as the nucleophile. research-nexus.netbiomedpharmajournal.org
The resulting fluorinated phosphonium salts have been investigated for various applications. For example, methyl tris(pentafluorophenyl)phosphonium iodide has been synthesized and its antibacterial activities have been studied. research-nexus.net The presence of the pentafluorophenyl groups can significantly influence the lipophilicity, thermal stability, and reactivity of the phosphonium salt. researchgate.net
The synthesis of fluorinated phosphonium derivatives can be represented by the following general reaction:
Scheme 2: Synthesis of a Fluorinated Phosphonium Salt
Where R is an alkyl group and X is a halide.
The synthesis and characterization of these compounds, including their analysis by multinuclear NMR spectroscopy, have been reported in the literature. biomedpharmajournal.orgresearchgate.net The development of new fluorinated phosphonium derivatives continues to be an active area of research, driven by the potential for these compounds to serve as catalysts, ionic liquids, or biologically active agents. mdpi.com
Emerging Research Directions and Future Outlook for Pentafluorophenyl Formate
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of pentafluorophenyl chemistry with continuous flow processes and automated systems represents a significant step towards more efficient and reproducible synthesis. nih.govresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety when handling reactive intermediates, and the potential for straightforward automation and scaling up. researchgate.netmdpi.com
Recent work has demonstrated the automated self-optimization of the reversible addition-fragmentation chain-transfer (RAFT) polymerization of pentafluorophenyl acrylate (B77674) (PFPA) in a computer-operated flow reactor. nih.govresearchgate.net This system, equipped with inline analytics like NMR spectroscopy and size exclusion chromatography, allows for the rapid determination of optimal polymerization conditions guided by machine learning algorithms. nih.govresearchgate.net The resulting poly(pentafluorophenyl acrylate) is a versatile precursor that can be precisely modified in a continuous flow manner. By controlling the feed of different amine solutions, the properties of the final functional polymer can be tuned and predicted, opening avenues for the high-throughput synthesis of a wide range of advanced materials. nih.govresearchgate.net This approach highlights how the reactive nature of the PFP ester can be harnessed within automated platforms to create complex, functional polymers with a high degree of control. nih.gov
Development of More Sustainable Synthesis and Application Protocols
A growing focus in chemical synthesis is the development of more sustainable and environmentally friendly protocols. In the context of pentafluorophenyl esters, this includes moving away from hazardous reagents and improving atom economy. A notable advancement is the development of a direct electrochemical method for synthesizing PFP esters from carboxylic acids and pentafluorophenol (B44920) (PFP-OH). rsc.orgrsc.org
This innovative approach avoids the need for traditional, often moisture-sensitive and hazardous, dehydrating agents. rsc.org The reaction leverages the unique properties of PFP-OH, activating it through an anodic oxidation process. This generates a reactive oxyl radical intermediate that promotes a cascade of nucleophilic aromatic and acyl substitutions, leading to the desired PFP ester. rsc.orgrsc.org This electrochemical synthesis is not only greener but also highly efficient and can be applied to a variety of carboxylic acids, including those with redox-sensitive functional groups. rsc.org The PFP esters produced are noted for their superior stability to hydrolysis compared to other active esters like N-hydroxysuccinimidyl (NHS) esters, making them robust reagents for subsequent applications. rsc.orgrsc.org
Exploration of Novel Reactivity Patterns and Catalytic Roles
The pentafluorophenyl group plays a crucial role not only in activating esters for acylation but also in modulating the properties of catalysts. ontosight.ai Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃ or BCF, is a powerful and air-stable Lewis acid catalyst that has found widespread use in a variety of organic transformations. mdpi.comnih.gov Its high catalytic reactivity is enhanced by the fluorine atoms of the pentafluorophenyl rings, which can interact with substrates through non-covalent interactions. mdpi.com The bulkiness of these rings also prevents the formation of simple Lewis acid-base adducts, enabling its catalytic activity. mdpi.com
BCF has been shown to be a competent catalyst for reactions such as the reduction of various N-heterocycles and the deoxygenation of alcohols. mdpi.comnih.gov For instance, it can catalyze the formylation of an alcohol followed by a silane-mediated reduction. mdpi.com While pentafluorophenyl formate (B1220265) itself is primarily a reagent, the broader class of compounds containing the pentafluorophenyl moiety demonstrates significant potential in catalysis. Research into unsymmetrical porphyrins containing pentafluorophenyl groups shows that the number of these electron-withdrawing substituents influences the catalytic activity of their manganese complexes in oxidation reactions. scispace.com These findings suggest that the pentafluorophenyl group is a key building block for designing new catalysts and materials with tailored electronic properties and reactivity. ontosight.aiscispace.com
Advanced Applications in Complex Biomacromolecule Modification and Engineering
Pentafluorophenyl esters are highly effective reagents for the modification of biomacromolecules, particularly proteins and peptides, due to their high reactivity towards nucleophiles like the ε-amino group of lysine (B10760008) under mild conditions. nih.govrsc.org This reactivity makes them ideal for bioconjugation, allowing for the attachment of labels, drugs, or other functional moieties to biological scaffolds. nih.gov
The use of pre-formed Fmoc-amino acid pentafluorophenyl esters in solid-phase peptide synthesis was demonstrated as early as 1985, offering rapid coupling reactions and high purity of the resulting peptides. nih.gov This method avoids exposing the growing peptide chain to potentially harsh activating reagents, thereby minimizing side reactions. nih.gov More recently, PFP esters have been employed to create peptide-polymer conjugates. For example, polymers of poly(pentafluorophenyl methacrylate) have been modified with peptides to create complex, functional biomaterials. nih.gov
The stability and selective reactivity of PFP esters make them superior to some other activated esters, such as NHS esters, for certain applications. rsc.org Their utility extends to the non-specific labeling of proteins for immobilization onto surfaces for biophysical analysis. rsc.org The ability to sequentially react different fluorophenyl esters with varying reactivities also opens the door to constructing large, multi-component peptide structures. nih.gov
Potential in Advanced Materials and Nanotechnology Research
The unique properties of the pentafluorophenyl group are being increasingly exploited in the fields of advanced materials and nanotechnology. nih.govdemokritos.gr Polymers derived from pentafluorophenyl-containing monomers, such as poly(pentafluorophenyl acrylate) and poly(pentafluorophenyl methacrylate), serve as versatile platforms for creating functional materials through post-polymerization modification. tandfonline.comresearchgate.net The PFP ester groups on these polymers can be easily substituted with a wide range of functional primary amines, allowing for the synthesis of materials with tailored properties for applications like drug delivery and redox-responsive nanogels. researchgate.netutwente.nl
This strategy is particularly powerful in the fabrication of single-chain polymer nanoparticles (SCNPs). utwente.nl By starting with a precursor polymer containing PFP-ester groups, SCNPs can be formed and subsequently functionalized by reacting the active esters with desired ligands. This method offers a high degree of control over the surface chemistry of the nanoparticles, which is crucial for studying their interactions with biological systems. utwente.nl For example, this approach has been used to systematically study the influence of nanoparticle surface charge on cellular uptake and drug delivery. utwente.nl The development of such modular platforms is essential for advancing our understanding of nano-bio interactions and designing more effective nanomedicines. nih.gov The broader field of nanotechnology, which involves the manipulation of materials at the nanoscale, benefits greatly from such precise chemical control over the structure and function of nanomaterials. demokritos.grresearchgate.net
Q & A
Q. What are the standard protocols for synthesizing and characterizing pentafluorophenyl formate in laboratory settings?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between pentafluorophenol and formylating agents (e.g., formic acid derivatives). Characterization requires multi-modal analysis:
Q. How is this compound utilized as a derivatization agent in analytical chemistry?
Methodological Answer: this compound enhances analyte volatility and detectability in LC-MS/MS. A validated protocol includes:
Advanced Research Questions
Q. What experimental strategies address challenges in optimizing chromatographic separations using this compound-based stationary phases?
Methodological Answer:
- Mobile Phase Tuning : Adjust pH (2–4) with formic acid to enhance ionization and retention of acidic/basic analytes .
- Temperature Control : Elevate column temperature (30–50°C) to reduce backpressure and improve peak symmetry.
- Column Equilibration : Pre-equilibrate with ≥10 column volumes to stabilize fluorine-mediated interactions .
Contradictions in retention behavior between studies often arise from differences in solvent composition or analyte hydrophobicity; systematic DOE (Design of Experiments) is recommended to resolve these .
Q. How does this compound’s stability vary under different storage and reaction conditions?
Methodological Answer:
- Hydrolytic Stability : Monitor degradation kinetics in aqueous buffers (pH 3–9) via HPLC. Hydrolysis accelerates above pH 7 due to ester bond cleavage.
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>120°C in inert atmospheres).
- Light Sensitivity : Store in amber vials under argon to prevent photolytic degradation .
Q. How can researchers resolve discrepancies in reported separation efficiencies of this compound columns across studies?
Methodological Answer: Discrepancies often stem from:
- Batch Variability : Validate column performance using standardized test mixtures (e.g., USP L7).
- Method Transfer Issues : Adjust scaling factors (e.g., flow rate × column length) when translating methods between HPLC/UHPLC systems.
- Data Normalization : Use relative retention times (RRTs) instead of absolute values to account for instrumental drift .
Methodological Frameworks for Research Design
- PICOT Framework : Define Population (analytes), Intervention (derivatization), Comparison (alternative reagents), Outcome (detection sensitivity), Time (run time) .
- FINER Criteria : Ensure feasibility (resource access), novelty (fluorine-specific interactions), and relevance (clinical diagnostics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
